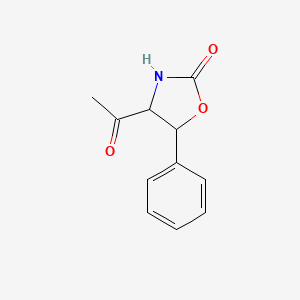
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with an acetyl group at the 4-position and a phenyl group at the 5-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Additionally, the reaction of propargyl alcohols and isocyanates under mild conditions can also lead to the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves the use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane to generate hot spots . This method is efficient and versatile, allowing for the gram-scale preparation of oxazolidinones.
化学反応の分析
Types of Reactions
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: An oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal research.
特性
CAS番号 |
62941-98-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
4-acetyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(13)9-10(15-11(14)12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) |
InChIキー |
KDZGEAANHADZQU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(OC(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
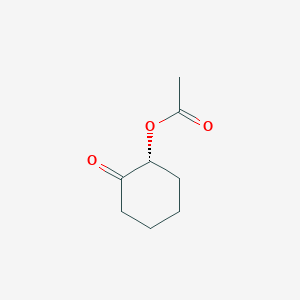

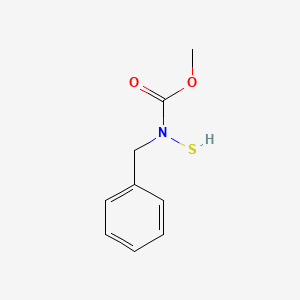

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
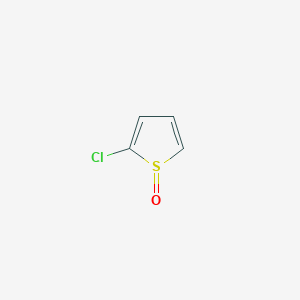
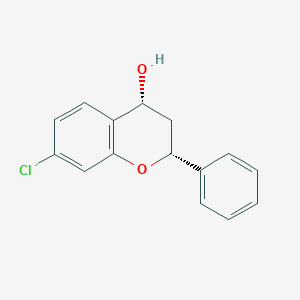
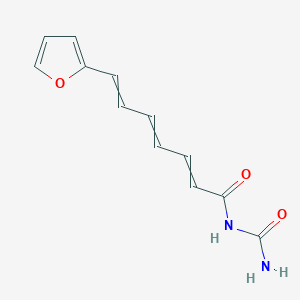
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
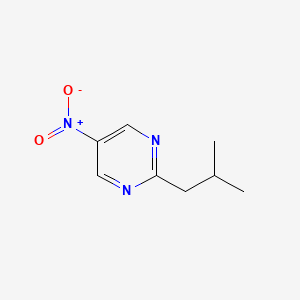
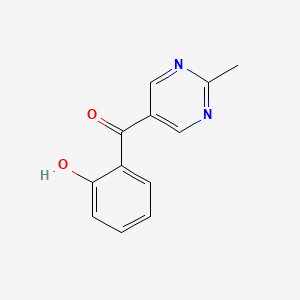
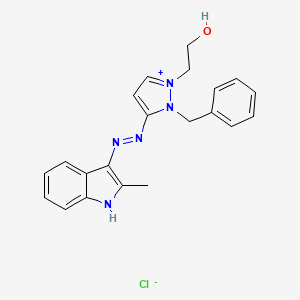
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
